PF-303

Immunology Signal Transduction Kinase Biology

Researchers investigating BTK signaling often face confounding off-target effects from irreversible inhibitors like ibrutinib. PF-303 addresses this with a unique reversible covalent mechanism at Cys481, providing cleaner target engagement for immunology and resistance studies. - Retains potency against ibrutinib-resistant C481S mutant BTK, enabling critical resistance pathway dissection. - High selectivity over the kinome reduces assay noise compared to first-generation, irreversible inhibitors. - Orally bioavailable with validated in vivo activity in murine immune system models.

Molecular Formula C22H21ClN6O2
Molecular Weight 436.9
CAS No. 1609465-78-2
Cat. No. B610026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-303
CAS1609465-78-2
SynonymsPF-303;  PF 303;  PF303; 
Molecular FormulaC22H21ClN6O2
Molecular Weight436.9
Structural Identifiers
SMILESClC(C=C1)=CC=C1OC2=CC=C(C3=NN([C@@H]4CCCN(C#N)C4)C(N)=C3C(N)=O)C=C2
InChIInChI=1S/C22H21ClN6O2/c23-15-5-9-18(10-6-15)31-17-7-3-14(4-8-17)20-19(22(26)30)21(25)29(27-20)16-2-1-11-28(12-16)13-24/h3-10,16H,1-2,11-12,25H2,(H2,26,30)/t16-/m1/s1
InChIKeyYQUQOLJFVODMTO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-303 Reversible Covalent BTK Inhibitor


PF-303 is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK), belonging to the aminopyrazole carboxamide class, and is distinguished by its reversible covalent binding mechanism at the BTK active site cysteine 481 (Cys481) . The compound is orally bioavailable and demonstrates high selectivity compared to irreversible covalent BTK inhibitors, making it a valuable chemical probe for dissecting BTK-dependent signaling in mature immune system models [1].

PF-303 vs. Generic BTK Inhibitors


The BTK inhibitor landscape includes compounds with fundamentally divergent binding kinetics and selectivity profiles, rendering generic substitution invalid for precise experimental modeling. PF-303's unique cyanamide warhead mediates a reversible covalent interaction with Cys481, a mechanism distinct from the irreversible alkylation exhibited by first- and second-generation inhibitors like ibrutinib and acalabrutinib , and from the non-covalent, reversible inhibition of agents like fenebrutinib [1]. This mechanistic divergence directly impacts the kinetics of target engagement, residence time, and the potential for off-target kinase inhibition, thereby critically altering the biological outcomes in models of B-cell receptor (BCR) signaling, humoral immunity, and autoimmune pathology.

PF-303 Evidence Guide


Reversible vs. Irreversible Covalent Binding

PF-303 utilizes a cyanamide warhead to form a reversible covalent bond with BTK's Cys481 residue, a mechanism that confers high selectivity and controlled target engagement duration . In contrast, irreversible BTK inhibitors like ibrutinib and acalabrutinib form permanent covalent adducts with Cys481, leading to prolonged inhibition until new protein is synthesized [1].

Immunology Signal Transduction Kinase Biology

BTK Enzymatic Potency

PF-303 exhibits an IC50 of 0.64 nM for BTK inhibition in biochemical assays . This potency positions it among the most active BTK inhibitors, with a lower IC50 than the reversible non-covalent inhibitor fenebrutinib (IC50 = 2.3 nM) [1] and the irreversible inhibitor acalabrutinib (IC50 = 5.1 nM) [2], while being comparable to the irreversible inhibitors ibrutinib (IC50 = 0.5 nM) [3] and zanubrutinib (IC50 = 0.3 nM) .

Enzymology Drug Discovery Inhibitor Potency

BTK C481S Mutant Inhibition

The C481S mutation in BTK is a known mechanism of resistance to irreversible covalent inhibitors like ibrutinib, which require the cysteine residue for covalent bond formation. PF-303 demonstrates retained inhibitory activity against the BTK C481S mutant with an IC50 of 48 nM . This contrasts sharply with ibrutinib, whose IC50 against the C481S mutant increases dramatically from 2.2 nM to 1 μM .

Drug Resistance Kinase Mutants Chemical Biology

In Vivo Immune System Validation

PF-303 has been specifically validated as an in vivo chemical probe for modeling the clinical phenotype of systemic BTK inhibition. Administration of PF-303 in mice systematically recapitulates the impact of BTK blockade on mature immune system compartments, including tonic BCR signaling, T3 B cell subset dependence, and antigen-driven clonal expansion of memory B cells [1]. This in vivo characterization is not uniformly available for all comparator BTK inhibitors in the same model systems.

Immunology Pharmacodynamics Autoimmunity

PF-303 Research Applications


Autoimmunity & Immune Competence Modeling

PF-303 is the optimal tool for in vivo studies designed to dissect the role of BTK in mature immune system function, including its impact on B-cell subsets, antibody responses, and T-cell-mediated activation. Its validated use in murine models provides a robust framework for investigating autoimmune disease mechanisms and predicting the immunological consequences of therapeutic BTK blockade [1].

Irreversible BTK Inhibitor Resistance

Given its retained potency against the C481S mutant BTK, PF-303 serves as a critical reagent for studying acquired resistance mechanisms to irreversible covalent inhibitors. It enables researchers to dissect BTK-dependent from BTK-independent signaling pathways in cell lines and patient-derived models that have developed resistance to ibrutinib or similar agents .

Kinase Selectivity Profiling

As a potent and highly selective BTK inhibitor with a unique reversible covalent mechanism, PF-303 is a preferred chemical probe for selectivity profiling against kinase panels. Its use helps minimize confounding off-target effects, particularly in assays sensitive to the broader kinase inhibition profiles of irreversible inhibitors like ibrutinib .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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